molecular formula C10H13NO4 B15438849 (2,6-dimethoxyphenyl) N-methylcarbamate CAS No. 75912-03-7

(2,6-dimethoxyphenyl) N-methylcarbamate

Cat. No.: B15438849
CAS No.: 75912-03-7
M. Wt: 211.21 g/mol
InChI Key: HXNHUHRBHFQBMI-UHFFFAOYSA-N
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Description

(2,6-dimethoxyphenyl) N-methylcarbamate is a chemical compound with the molecular formula C10H13NO4 . As a member of the N-methylcarbamate family, this compound is of significant interest in scientific research, particularly in the field of agrochemistry. N-methylcarbamates are widely recognized for their activity as acetylcholinesterase (AChE) inhibitors . This mechanism of action disrupts nerve function in target organisms, making compounds in this class a focus for the study of novel insecticides and molluscicides . Researchers investigating the structure-activity relationships of pesticides utilize these compounds to understand how specific substitutions on the phenyl ring, such as the methoxy groups in this molecule, influence potency and selectivity . This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

75912-03-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2,6-dimethoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C10H13NO4/c1-11-10(12)15-9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

HXNHUHRBHFQBMI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=CC=C1OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents CAS Number Key Structural Features Inferred Properties/Activities
(2,6-Dimethoxyphenyl) N-methylcarbamate 2,6-OCH₃ Not provided Electron-withdrawing methoxy groups; planar aromatic ring Enhanced lipophilicity; potential insecticidal activity
Ethiofencarb 2-Ethylthiomethyl 29973-13-5 Ethylthio group (electron-donating) Systemic insecticide; moderate mammalian toxicity
4-Ethylmercaptophenyl N-methylcarbamate 4-SCH₂CH₃ 18809-57-9 Mercapto group at para position Altered metabolic stability; possible soil persistence
Methyl N-(2,6-dimethylphenyl)carbamate 2,6-CH₃ Not provided Electron-donating methyl groups Reduced hydrolysis rate; lower bioactivity
Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate N-dimethylcarbamoyl Not provided Bulky dimethylcarbamoyl substituent Increased steric hindrance; delayed enzyme inhibition

Notes on Substituent Impact:

  • Methoxy vs. Methyl : Methoxy groups (-OCH₃) are electron-withdrawing via resonance, increasing the electrophilicity of the carbamate carbonyl group, which may enhance acetylcholinesterase inhibition. In contrast, methyl groups (-CH₃) are electron-donating, reducing reactivity .
  • Thioether Groups (e.g., Ethiofencarb): Ethylthio (-SCH₂CH₃) substituents increase lipophilicity, improving insect cuticle penetration but may elevate toxicity in non-target organisms .

Hydrogen Bonding and Crystal Packing

X-ray studies of N-(2,6-dimethylphenyl)carbamates reveal chain-like structures stabilized by N–H⋯O hydrogen bonds .

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